2-(Pyridin-4-yl)nicotinonitrile

Synthetic Chemistry Cross-Coupling Process Optimization

2-(Pyridin-4-yl)nicotinonitrile (CAS 870065-16-0, molecular formula C11H7N3, molecular weight 181.19 g/mol) is a nicotinonitrile derivative characterized by a pyridine ring attached at the 4-position of the nicotinonitrile core. This compound serves as a versatile building block in medicinal chemistry and materials science, with potential applications as a precursor to biologically active molecules, including kinase inhibitors and nicotinic receptor ligands.

Molecular Formula C11H7N3
Molecular Weight 181.19 g/mol
CAS No. 870065-16-0
Cat. No. B1521398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)nicotinonitrile
CAS870065-16-0
Molecular FormulaC11H7N3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=NC=C2)C#N
InChIInChI=1S/C11H7N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H
InChIKeyYPRDNZLSKMYCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)nicotinonitrile (CAS 870065-16-0) Procurement Guide: Baseline Overview for Scientific Sourcing


2-(Pyridin-4-yl)nicotinonitrile (CAS 870065-16-0, molecular formula C11H7N3, molecular weight 181.19 g/mol) is a nicotinonitrile derivative characterized by a pyridine ring attached at the 4-position of the nicotinonitrile core . This compound serves as a versatile building block in medicinal chemistry and materials science, with potential applications as a precursor to biologically active molecules, including kinase inhibitors and nicotinic receptor ligands [1]. Its structural features enable diverse chemical modifications, making it a valuable intermediate for synthetic chemistry applications .

Why Generic Substitution of 2-(Pyridin-4-yl)nicotinonitrile (CAS 870065-16-0) Fails: Evidence of Positional Isomer Differentiation


In-class compounds, such as positional isomers 2-(pyridin-2-yl)nicotinonitrile and 2-(pyridin-3-yl)nicotinonitrile, cannot be interchangeably substituted for 2-(pyridin-4-yl)nicotinonitrile due to significant differences in their molecular geometry, electronic distribution, and resulting biological activity . The position of the pyridine nitrogen atom dictates the compound's ability to engage in specific hydrogen bonding patterns, π-π stacking interactions, and metal coordination, which are critical for target binding and functional activity [1]. As detailed in the evidence below, these positional isomers exhibit distinct synthetic accessibility, physical properties, and biological profiles, making the specific procurement of the 4-pyridinyl isomer essential for reproducible research outcomes [2].

2-(Pyridin-4-yl)nicotinonitrile (CAS 870065-16-0) Product-Specific Quantitative Evidence Guide: Verified Differentiation Metrics


Synthetic Accessibility: Comparative Yield Analysis of Stille Coupling for 2-(Pyridin-4-yl)nicotinonitrile

2-(Pyridin-4-yl)nicotinonitrile is synthesized via Stille coupling of 2-chloro-3-cyanopyridine and 4-(tributylstannyl)pyridine, achieving a specific isolated yield that differentiates it from its positional isomers . This synthetic route provides a quantitative benchmark for evaluating process efficiency and cost of goods when compared to alternative synthetic strategies for related analogs. The reported yield reflects the inherent reactivity and stability of the 4-pyridinyl isomer under these specific cross-coupling conditions, a key consideration for procurement and scale-up planning [1].

Synthetic Chemistry Cross-Coupling Process Optimization

Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) Comparison of Nicotinonitrile Positional Isomers

Computational predictions indicate distinct physicochemical properties between 2-(pyridin-4-yl)nicotinonitrile and its positional isomers, which are critical determinants of drug-likeness, membrane permeability, and in vivo distribution . The differences in LogP and TPSA arise directly from the position of the pyridine nitrogen atom, affecting molecular polarity and hydrogen-bonding capacity . These predicted values serve as a quantitative filter for selecting the most appropriate isomer for a given medicinal chemistry campaign, particularly when optimizing for CNS penetration or oral bioavailability.

Medicinal Chemistry ADME Prediction Molecular Properties

Biological Activity Differentiation: IC50 Evidence for Anticancer Activity of 2-(Pyridin-4-yl)nicotinonitrile

In vitro cytotoxicity assays demonstrate that 2-(pyridin-4-yl)nicotinonitrile exhibits specific anticancer activity, with a reported IC50 value that provides a quantitative benchmark for its potency . While direct comparative data for positional isomers in the same assay are not available in the primary literature, the reported IC50 value for this specific isomer establishes its activity profile and differentiates it from inactive or less potent analogs within the nicotinonitrile class [1]. This data point is crucial for researchers screening compound libraries for novel anticancer leads.

Oncology Cytotoxicity Drug Discovery

Structural Confirmation: Mass Spectrometry Data as a Unique Identifier for 2-(Pyridin-4-yl)nicotinonitrile

The mass spectrometry (MS) data for 2-(pyridin-4-yl)nicotinonitrile, specifically the (M+H)+ ion at m/z 181.9, serves as a definitive analytical fingerprint that distinguishes it from its positional isomers and other structurally related compounds . This unique identifier is essential for verifying compound identity and purity upon procurement, ensuring that the correct isomer is used in downstream experiments. While all C11H7N3 isomers share the same nominal mass, their fragmentation patterns may differ, and the precise m/z value confirms the presence of the intact molecular ion [1].

Analytical Chemistry Quality Control Structural Verification

Optimal Research and Industrial Application Scenarios for 2-(Pyridin-4-yl)nicotinonitrile (CAS 870065-16-0)


Medicinal Chemistry: Kinase Inhibitor Lead Generation and SAR Studies

2-(Pyridin-4-yl)nicotinonitrile serves as a privileged scaffold for developing novel kinase inhibitors, particularly those targeting PIM-1 and c-Met [1]. Its synthetic accessibility (39% yield via Stille coupling) allows for rapid derivatization and the generation of focused compound libraries for structure-activity relationship (SAR) studies . The 4-pyridinyl isomer is specifically relevant for optimizing interactions with the kinase hinge region, as its nitrogen atom is optimally positioned for hydrogen bonding with conserved residues in the ATP-binding pocket [2].

Chemical Biology: Synthesis of Subtype-Selective Nicotinic Receptor Probes

This compound is a key precursor for synthesizing pyridino-N-substituted nicotine analogs, a class of subtype-selective nicotinic acetylcholine receptor (nAChR) antagonists [1]. Its specific 4-pyridinyl substitution pattern is essential for achieving antagonist activity at nAChR subtypes that mediate nicotine-evoked dopamine release, differentiating it from analogs with different pyridine substitution patterns that may act as agonists or have no activity .

Materials Science: Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

2-(Pyridin-4-yl)nicotinonitrile functions as a bifunctional ligand for constructing coordination polymers and metal-organic frameworks (MOFs) [1]. Its 4-pyridinyl nitrogen and nitrile group provide two distinct metal-coordination sites with different geometries and binding affinities, enabling the synthesis of complex, multi-dimensional network structures . The unique dihedral angle between the pyridine rings, as confirmed by crystallographic data for related derivatives, dictates the pore size and topology of the resulting MOFs, making this specific isomer valuable for gas storage and separation applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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